

physical properties of 2-Methyl-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methyl-4-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1304983

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-Methyl-4-(trifluoromethoxy)benzaldehyde**

Introduction: A Molecule of Interest in Modern Synthesis

2-Methyl-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde that holds significant interest for researchers in drug development and materials science. Its structure combines three key functional moieties: an aldehyde group, a reactive handle for countless chemical transformations; a methyl group, which can influence steric interactions and electronic properties; and a trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group, in particular, is a powerful modulator of physicochemical properties. It is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can profoundly alter the reactivity of the aromatic ring and the aldehyde.^{[1][2]} Understanding the fundamental physical properties of this compound is, therefore, the foundational first step for its effective use as a building block in the synthesis of novel therapeutic agents and advanced materials.^[3] This guide provides a detailed examination of these properties, grounded in established analytical principles and contextualized for the practicing scientist.

Chemical Identity and Core Properties

The unique arrangement of functional groups in **2-Methyl-4-(trifluoromethoxy)benzaldehyde** dictates its physical behavior and chemical reactivity.

- CAS Number: 886763-07-1[4]
- Molecular Formula: C₉H₇F₃O₂[4]
- Molecular Weight: 204.15 g/mol [4]

The structure features a benzene ring substituted with methyl, trifluoromethoxy, and formyl (aldehyde) groups at positions 2, 4, and 1, respectively.

Caption: Molecular structure of **2-Methyl-4-(trifluoromethoxy)benzaldehyde**.

Quantitative Physical Properties

A summary of the key physical data is presented below. It is important to note that some of these values are predicted based on computational models, which is common for specialized research chemicals.

Property	Value	Source
Boiling Point	222.1 ± 35.0 °C (Predicted)	[5]
Density	1.293 ± 0.06 g/cm ³ (Predicted)	[5]
Refractive Index	1.4690	[5]
Sensitivity	Air Sensitive	[5]

Analysis of Properties

- Boiling Point: The predicted boiling point of 222.1 °C is relatively high, reflecting the compound's molecular weight of 204.15 g/mol and the presence of a polar aldehyde group, which can participate in dipole-dipole interactions. The large uncertainty (± 35.0 °C) is characteristic of computational predictions and underscores the need for experimental verification.

- Density: With a predicted density of approximately 1.293 g/cm^3 , the compound is denser than water. This is largely attributable to the presence of three heavy fluorine atoms in the trifluoromethoxy group.
- Refractive Index: The refractive index of 1.4690 is a crucial parameter for identity confirmation and purity assessment. It reflects how light propagates through the substance and is a characteristic physical constant.
- Air Sensitivity: The designation "Air Sensitive" suggests that the aldehyde group is susceptible to oxidation, likely forming the corresponding carboxylic acid upon prolonged exposure to air.^[5] This is a critical consideration for handling and storage, necessitating an inert atmosphere (e.g., nitrogen or argon).

Experimental Determination of Physical Properties

To ensure scientific integrity, predicted data should be validated experimentally. The following section outlines standard, self-validating protocols for determining key physical properties. The causality behind each step is explained to highlight best practices.

Workflow for Physical Property Characterization

Caption: Standard workflow for experimental physical property validation.

Protocol 1: Boiling Point Determination (Microscale)

This method is suitable for small sample quantities and provides an accurate boiling point.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol creates a contained system where this equilibrium can be precisely observed.

Methodology:

- Preparation: Place 0.2-0.3 mL of **2-Methyl-4-(trifluoromethoxy)benzaldehyde** into a small-diameter reaction tube.
- Capillary Inversion: Take a melting point capillary tube, seal one end in a flame, and place it, open-end down, into the reaction tube. The capillary acts as a manometer.

- Apparatus Assembly: Attach the reaction tube to a calibrated thermometer. The bulb of the thermometer should be level with the sample.
- Heating: Immerse the assembly in a heating bath (e.g., silicone oil). Heat the bath slowly (1-2 °C per minute) with constant stirring to ensure uniform temperature distribution.
- Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.
- Equilibrium Point: Remove the heat source. The bubbling will slow and stop. The exact boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.
- Pressure Correction: Record the atmospheric pressure. If it is not exactly 760 mmHg, the observed boiling point must be corrected using a nomograph or the Clausius-Clapeyron relation. This is crucial as boiling point is pressure-dependent.

Protocol 2: Density Measurement using a Pycnometer

Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a flask with a precise, known volume, allowing for a highly accurate determination of a liquid's density.

Methodology:

- Calibration: Clean and thoroughly dry a pycnometer. Weigh it precisely (m_1).
- Fill with Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and weigh it again (m_2). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature: $V = (m_2 - m_1) / \rho_{\text{water}}$. This calibration step is critical for accuracy.
- Sample Measurement: Empty and dry the pycnometer completely.

- Fill with Sample: Fill the calibrated pycnometer with **2-Methyl-4-(trifluoromethoxy)benzaldehyde** at the same temperature and weigh it (m_3).
- Calculation: The density of the sample (ρ_{sample}) is calculated as: $\rho_{\text{sample}} = (m_3 - m_1) / V$.
- Repeat: Perform the measurement in triplicate to ensure reproducibility and report the average value.

Conclusion

The physical properties of **2-Methyl-4-(trifluoromethoxy)benzaldehyde** are dictated by its unique molecular architecture. Its high boiling point, density greater than water, and characteristic refractive index are consistent with a fluorinated aromatic aldehyde of its molecular weight. The compound's noted air sensitivity is a critical handling parameter, requiring storage under an inert atmosphere to prevent oxidative degradation. While computational predictions provide valuable initial data, rigorous experimental verification using standardized protocols is essential for any research or development application. This foundational data is indispensable for chemists aiming to leverage this versatile building block in the synthesis of next-generation pharmaceuticals and materials.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [\[Link\]](#)
- The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbino.com [nbino.com]
- 4. scbt.com [scbt.com]
- 5. 886763-07-1 CAS MSDS (2-METHYL-4-(TRIFLUOROMETHOXY)BENZALDEHYDE)
Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [physical properties of 2-Methyl-4-(trifluoromethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304983#physical-properties-of-2-methyl-4-trifluoromethoxy-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com